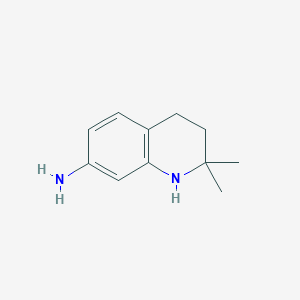

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Vue d'ensemble

Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 2-position and an amine group at the 7-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its role as an acetylcholinesterase inhibitor, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of tetrahydroquinoline can enhance cognitive functions by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in the brain .

Case Study:

A study demonstrated that substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates exhibited significant inhibitory activity against acetylcholinesterase (AChE). This suggests that 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives could be developed into effective treatments for Alzheimer's disease and related cognitive disorders .

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. For instance, it can be utilized in the synthesis of more complex organic molecules through reactions such as oxidation and substitution.

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. These methods enable chemists to create derivatives with tailored functionalities suitable for specific applications in research and industry.

Biological Activities

Antimicrobial and Anticancer Properties:

Research has shown that this compound exhibits antimicrobial and anticancer activities. Studies indicate that compounds within this class can interact with various biological targets including receptors and enzymes involved in metabolic pathways .

Binding Affinity Studies:

Interaction studies reveal that the dimethylamino group enhances binding affinity to neurotransmitter receptors and metabolic enzymes. This suggests potential therapeutic applications not only in neurology but also in oncology .

Industrial Applications

Dyes and Corrosion Inhibitors:

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and antioxidants. Its chemical properties make it suitable for use as a corrosion inhibitor in various industrial processes .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 7-position.

1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 2-position.

Quinoline: An aromatic compound without the tetrahydro structure.

Uniqueness

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

Overview

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula and a molecular weight of approximately 176.26 g/mol. It belongs to the class of tetrahydroquinolines and has been the subject of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on diverse scientific literature and research findings.

The compound is characterized by:

- Structure : Two methyl groups at the 2-position and an amine group at the 7-position.

- Reactivity : It can undergo various chemical reactions including oxidation, reduction, and substitution, which influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. In various cancer cell lines, it has shown cytotoxic effects, leading to cell death through apoptosis. The specific pathways involved include modulation of signaling cascades that control cell proliferation and survival.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The amine group allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cancer progression.

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity .

Table 2: Synthetic Routes Overview

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNIPFBSWGVRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(N1)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441352 | |

| Record name | 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179899-22-0 | |

| Record name | 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.